5-Bromo-6-methoxypicolinamide
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Overview
Description
5-Bromo-6-methoxypicolinamide is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinamide, where the bromine and methoxy groups are substituted at the 5th and 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypicolinamide typically involves the bromination and methoxylation of picolinamide derivatives. One common method involves the reaction of 5-bromo-6-chloropicolinic acid with methanol in the presence of sodium methoxide. The reaction is carried out at ambient temperature and results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxypicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Bromo-6-methoxypicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypicolinamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use. In some cases, it may act as an inhibitor or activator of certain biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-methoxypicolinic acid
- 5-Bromo-6-methoxynicotinic acid
- 5-Bromo-6-methoxypicolinaldehyde
Uniqueness
5-Bromo-6-methoxypicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences make it valuable for specific applications where other compounds may not be suitable .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
5-bromo-6-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
OSLWMAMYOTZDNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)N)Br |
Origin of Product |
United States |
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